Journal Name:Nanoscale
Journal ISSN:2040-3364
IF:6.7
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nr
Year of Origin:2009
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2439
Publishing Cycle:Monthly
OA or Not:Not
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04586B
A total of 16 O3-type high-Ni ternary crystal structures with mirror symmetry were constructed based on the relative locations of Ni, Co, and Mn in order to design high operating voltage and high-capacity cathode materials for lithium-ion batteries. Transition states, powder X-ray diffraction (XRD) patterns, intercalation potentials, and (spin) electronic structures are computed and simulated based on first-principles calculations. The results show that the Li ion diffusion energy barrier, in the structure of the lowest energy counterpart a′aa′, is only 0.9 eV. When charged to 75% state of charge (SOC), the Li layer spacing reaches a maximum under electrostatic attraction and Coulomb repulsion forces. The operating voltage and theoretical capacity are up to 4.79 V and 275 mA h g−1, respectively. High-spin Ni2+ participates in the reduction reaction as the main substance and is eventually oxidized to low-spin Ni4+. Intermediate-spin Co3+ also participates in the reduction reaction and is oxidized to low-spin Co4+, with charge compensation provided by O atoms. Mn does not participate in the redox reaction. This study is expected to enrich the library of high-nickel ternary cathode materials and provides a certain reference for the design of (ultra)high-nickel ternary cathode materials with excellent electrochemical properties.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03879C
Phonon polaritons with ultralow losses and high confinement in extremely anisotropic media have opened up new avenues for manipulating the flow of light at the nanoscale. Recent advances in var der Waals (vdW) materials reveal unprecedented dispersion characteristics of polaritons using a two-dimensional (2D) model, treating the slab as a surface without thickness. However, the difference between the 2D and three-dimensional (3D) models of hyperbolic polaritons remains largely unexplored. Herein, we compare the polaritonic difference between these two models for biaxial vdW slabs. In addition, we demonstrate that the fundamental mode in slab configuration corresponds to the polaritonic mode in surface sheet and higher-order modes vanish in the latter configuration. In particular, we reveal that the difference in in-plane polaritons along the [100] and [001] crystal directions between the two models is associated with the inverse of the dielectric function along these two directions. For example, we compare the near-field radiative heat transfer (NFRHT) between two vdW slabs based on these two models. It is found that when the attenuation length of the higher-order hyperbolic mode is less than the gap distance, the enhancement achieved using the 3D model comes from only the fundamental mode, resulting in a negligible difference between these two models. Therefore, our findings may help to understand in-plane anisotropic polaritons and provide guidance for the application of the 2D model in the analysis of vdW materials.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03251E
Understanding the role of fundamental structural engineering of materials in unravelling the underlying rudimentary electronic structure-dependent charge storage mechanisms is crucial for developing new strategic approaches toward high-performance electrochemical energy storage devices. Here, we demonstrate the role of strain engineering by V doping-induced lattice contraction in NiCo2O4 for increasing the energy density and power density of aqueous asymmetric hybrid supercapacitors. For application in energy storage, we demonstrate the influence of electron-deficient V4+/5+ doping in electron-rich Ni2+ sites, which has been found to result in the formation of a hypo–hyper electronically coupled cation pair causing a shift in the d-band and O 2p band centres and distortion of CoO6 octahedra. Optimization of V doping to 3 mol%, achieved by a binder-free one-step hydrothermal method, has yielded a 96% increase in specific capacitance of up to 2316 F g−1 from 1193 F g−1 in pristine materials at 1 A g−1 in a three-electrode configuration with a coulombic efficiency (η%) of 94% and a 24% increase in rate capacity. A two-fold increase in specific capacitance in the pouch cell device, fabricated with a functionalized carbon nanosphere positive electrode, has been observed for the V-doped samples at 1 A g−1 with a η% of 97% and a maximum energy density of 96.3 W h g−1 and a maximum power density of 8733.6 W g−1 which are 41% and 24.3% higher than the pristine device, respectively. Excellent cycling stability of 95.4% capacitance retention has been observed after 6000 cycles. DFT calculations have been carried out to understand the previously unexplored effect of lattice strain on charge transport and quantum capacitance, and ultimately its effect on the transition state kinetics of energy storage faradaic reaction mechanisms. The aim of this work is to establish a fresh perspective on developing a deep understanding of the fundamental electronic and structural properties of materials by drawing in concepts from descriptor models in electrocatalysis to reveal the role of lattice strain and d-band centre tailoring in enabling pseudocapacitive energy storage.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04885C
We report here the highly ordered restacking of the layered phosphatoantimonic dielectric materials H3(1−x)M3xSb3P2O14, (where M = Li, Na, K, Rb, Cs and 0 ≤ x ≤ 1), from their nanosheets dispersed in colloidal suspension, induced by a simple pH change using alkaline bases. H3Sb3P2O14 aqueous suspensions are some of the rare examples of colloidal suspensions based on 2D materials exhibiting a lamellar liquid crystalline phase. Because the lamellar period can reach several hundred nanometers, the suspensions show vivid structural colors and because these colors are sensitive to various chemicals, the suspensions can be used as sensors. The structures of the lamellar liquid crystalline phase and the restacked phase have been studied by X-ray scattering (small and wide angle), which has followed the dependence of the lamellar/restacked phase equilibrium on the cation exchange rate, x. The X-ray diffraction pattern of the restacked phase is almost identical to that of the M3Sb3P2O14 crystalline phase, showing that the restacking is highly accurate and avoids the turbostratic disorder of the nanosheets classically observed in nanosheet stacking of other 2D materials. Strikingly, the restacking process exhibits features highly reminiscent of a first-order phase transition, with the existence of a phase coexistence region where both ∼1 nm (interlayer spacing of the restacked phase) and ∼120 nm lamellar periods can be observed simultaneously. Furthermore, this first-order phase transition is well described theoretically by incorporating a Lennard-Jones-type lamellar interaction potential into an entropy-based statistical physics model of the lamellar phase of nanosheets. Our work shows that the precise cation exchange produced at room temperature by a classical neutralization reaction using alkaline bases leads to a crystal-like restacking of the exfoliated free Sb3P2O143− nanosheets from suspension, avoiding the turbostratic disorder typical of van der Waals 2D materials, which is detrimental to the controlled deposition of nanosheets into complex integrated electronic, spintronic, photonic or quantum structures.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04013E
Understanding the exact role of each plasmon decay channel in the plasmon–exciton interaction is essential for realizing the translational potential of nanoscale plexciton hybrids. Here, using single-particle spectroscopy, we demonstrate how a particular decay channel, chemical interface damping (CID), influences the nanoscale plasmon–exciton coupling. We investigate the interaction between cyanine dye J-aggregates and gold nanorods in the presence and absence of CID. The CID effect is introduced via surface modification of the nanorods with 4-nitrothiophenol. The relative contribution of CID is systematically tuned by varying the diameter of the nanorods, while maintaining the aspect ratio constant. We show that the incorporation of the CID channel, in addition to other plasmon decay channels, reduces the plasmon–exciton coupling strength. Nanorods’ diameter-dependency measurements reveal that in the absence of CID contribution, the plasmon mode-volume factor gradually dominates over the plasmon decoherence effects as the diameter of the nanorods decreases, resulting in an increase in the plasmon–exciton coupling strength. However, the situation is entirely different when the CID channel is active: plasmon dephasing determines the plasmon–exciton coupling strength by outweighing the influence of even a very small plasmon mode-volume. Most importantly, our findings indicate that CID can be used to controllably tune the plasmon–exciton coupling strength for a given plexciton system by modifying the nanoparticle's surface with suitable adsorbates without the need for altering either the plasmonic or excitonic systems. Thus, judicious exploitation of CID can be tremendously beneficial in tailoring the optical characteristics of plexciton hybrid systems to suit any targeted application.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04259F
The disintegration of coal-based precursors for the scalable production of nanozymes relies on the fate of solvothermal pyrolysis. Herein, we report a novel economic and scalable strategy to fabricate yellow luminescent graphene quantum dots (YGQDs) by remediating unburnt coal waste (CW). The YGQDs (size: 7–8 nm; M.W: 3157.9 Da) were produced using in situ “anion-radical” assisted bond cleavage in water (within 8 h; at 121 °C) with yields of ∼87%. The presence of exposed surface and edge groups, such as COOH, C–O–C, and O–H, as structural defects accounted for its high fluorescence with εmax ∼530 nm at pH 7. Besides, these defects also acted as radical stabilizers, demonstrating prominent anti-oxidative activity of ∼4.5-fold higher than standard ascorbic acid (AA). In addition, the YGQDs showed high biocompatibility towards mammalian cells, with 500 μM of treatment dose showing <15% cell death. The YGQDs demonstrated specific superoxide dismutase (SOD) activity wherein 15 μM YGQDs equalled the activity of 1-unit biological SOD (bSOD), measured using the pyrogallol assay. The Km for YGQDs was ∼10-fold higher than that for bSOD. However, the YGQDs retained their SOD activity in harsh conditions like high temperatures or denaturing reactions, where the activity of bSOD is completely lost. The binding affinity of YGQDs for superoxide ions, measured from isothermal calorimetry (ITC) studies, was only 10-fold lower than that of bSOD (Kd of 586 nM vs. 57.3 nM). Further, the pre-treatment of YGQDs (∼10–25 μM) increased the cell survivability to >75–90% in three cell lines during ROS-mediated cell death, with the highest survivability being shown for C6-cells. Next, the ROS-induced apoptosis in C6-cells (model for neurodegenerative diseases study), wherein YGQDs uptake was confirmed by confocal microscopy, showed ∼5-fold apoptosis alleviation with only 5 μM pretreatment. The YGQDs also restored the expression of pro-inflammatory Th1 cytokines (TNF-α, IFN-γ, IL-6) and anti-inflammatory Th2 cytokines (IL-10) to their basal levels, with a net >3-fold change observed. This further explains the molecular mechanism for the antioxidant property of YGQDs. The high specific SOD activity associated with YGQDs may provide the cheapest alternative source for producing large-scale SOD-based nanozymes that can treat various oxidative stress-linked disorders/diseases.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04270G
An effective and rational pathway to tune the electronic bandstructure and visible light absorption properties of low-cost organic graphitic carbon nitride (g-C3N4, GCN) photocatalysts is still very challenging. Here, an efficient strategy is validated to tailor the bandstructure of g-C3N4 and C-doping can be regulated by polymerizing melamine with malonic acid, which can greatly extend the photoresponse range to 900 nm. The optimized GCN exhibits an improved photocatalytic hydrogen production rate of 663.6 μmol g−1 h−1 under visible light irradiation and an apparent quantum yield of 11% at 420 nm, which is three times higher than that of traditional bulk g-C3N4. This superior performance is derived from the unique ordered and porous structure of GCN, which effectively improves its light absorption and provides a larger specific surface area. In addition, the introduction of malonic acid into melamine and the subsequent thermal polymerization reaction further optimize the band structure of GCN, extend its light absorption via C-doping, and improve the photoinduced charge separation, resulting in high photocatalytic performance. This strategy provides a novel platform to design highly efficient GCN-based photocatalysts with precisely tunable operation windows and enhanced charge separation.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03556E
The presence of deposits of alpha-synuclein (αS) fibrils in the cells of the brain is a hallmark of several α-synucleinopathies, including Parkinson's disease. As most disease cases are not familial, it is likely that external factors play a role in the disease onset. One of the external factors that may influence the disease onset is viral infection. It has recently been shown in in vitro assays that in the presence of SARS-Cov-2 N-protein, αS fibril formation is faster and proceeds in an unusual two-step aggregation process. Here, we show that faster fibril formation is not due to the SARS-CoV-2 N-protein-catalysed formation of an aggregation-prone nucleus. Instead, aggregation starts with the formation of a population of mixed αS/N-protein fibrils with low affinity for αS. Mixed amyloid fibrils, composed of two different proteins, have not been observed before. After the depletion of N-protein, fibril formation comes to a halt, until a slow transformation into fibrils with characteristics of a pure αS fibril strain occurs. This transformation into a strain of αS fibrils subsequently results in a second phase of fibril growth until a new equilibrium is reached. We hypothesize that this fibril strain transformation may be of relevance in the cell-to-cell spread of the αS pathology and disease onset.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04274J
Crystal facet engineering is an effective strategy for precisely regulating the orientations and electrochemical properties of metal oxides. However, the contribution of each crystal facet to pseudocapacitance is still puzzling, which is a bottleneck that restricts the specific capacitance of metal oxides. Herein, α-MnO2 nanorods with different exposed facets were synthesized through a hydrothermal route and applied to pseudocapacitors. XRD and TEM results verified that the exposure ratio of active crystal facets was significantly increased with the assistance of the structure-directing agents. XPS analysis showed that there was more adsorbed oxygen and Mn3+ on the active crystal facets, which can provide strong kinetics for the electrochemical reaction. Consequently, the α-MnO2 nanorods with {110} and {310} facets exhibited much higher pseudocapacitances of 120.0 F g−1 and 133.0 F g−1 than their α-MnO2-200 counterparts (67.5 F g−1). The theoretical calculations proved that the {310} and {110} facets have stronger adsorption capacity and lower diffusion barriers for sodium ions, which is responsible for the enhanced pseudocapacitance of MnO2. This study provides a strategy to enhance the electrochemical performance of metal oxide, based on facet engineering.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03417H
Symmetry breaking has a crucial effect on electronic band structure and subsequently affects the light-absorption coefficient of monolayers. We systematically report a family of two-dimensional (2D) Janus transition-metal nitride halides (TNHs, T = Ti, Zr, Hf, Fe, Pd, Pt, Os, and Re; H = Cl and F) with breaking of both in-plane and out-of-plane structural symmetry. The dynamical, thermal and mechanical stabilities are calculated to check the stability of the Janus TNHs. The electric properties of ten TNHs are studied via the HSE06+SOC method and the band gaps range from 0.93 eV (PdNCl) to 4.74 eV (HfNCl). Desirable light adsorption coefficients of up to 105 cm−1 are obtained for the Janus TNHs with no central symmetry. The Janus OsNCl monolayer shows excellent electrical transport properties and ultrahigh carrier mobility (104 cm2 V−1 s−1). Heterojunctions formed by stacking two Janus TNH monolayers are further investigated for solar cell applications. Eight of the heterojunctions have type-II band alignments. Surprisingly, the OsNCl/FeNCl heterojunction has a power conversion efficiency (PCE) of 23.45%, which is a larger value compared to the PCE of GeSe/SnSe heterostructures (21.47%). The optical properties and the built-in electric field of the OsNCl/FeNCl heterojunction are investigated. These results indicate that the stable Janus TNH monolayers have potential applications in photoelectric devices, and the vertical heterojunctions can be used in solar cells.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04228F
Realizing precise therapy for glioblastomas (GBMs), a kind of high-frequency malignant brain tumor, is of great importance in improving the overall survival (OS) of patients. With relentless efforts made in the past few years, a sponge medium has been introduced into concurrent tumor treating fields (TTFields) and radiotherapy to enhance therapy efficacy for GBMs, and some progresses have been witnessed. However, the specific physical and chemical characteristics of the sponge that can be used for GBMs have not been reported as far as we know. Therefore, this study aims to develop a simple yet robust method to select a candidate sponge medium and verify its safety in advanced concurrent TTFields and radiotherapy for GBMs through interdisciplinary investigation among materials science, medical physics, and clinical radiation oncology. Significantly, latex-free polyurethane (PU) sponges with a Hounsfield unit (HU) value lower than −750, which exhibit almost no negative influence on planning computed tomography (CT) imaging and radiotherapy dosimetry, are demonstrated to be available for concurrent TTFields and radiotherapy for GBMs. Moreover, in clinical research, the achieved clear CT images, negligible scalp toxicity, lower residual positioning errors, and high compliant rate of 82% over the selected representative sponge sample corroborate the availability and safety of PU sponges in practical applications for GBM treatment.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04615J
Quantum dots (QDs) are promising color conversion materials for efficient full-color micro light-emitting diode (micro-LED) displays owing to their high color purity and wide color gamut. However, achieving high-resolution QD patterns with enough thickness for efficient color conversion is challenging. Here, we demonstrate a facile and compatible approach by combining replicate molding, plasma etching and transfer printing to produce QD patterns with a sufficient thickness over ten micrometers in a wide range of resolutions. Our technique can remarkably simplify the preparation of QD inks and minimize optical damage to QD materials. The pixel resolution and thickness of QD patterns can be controlled by well-defining the microstructures of the molding template and the etching process. The transfer printing process allows QD patterns to be assembled sequentially onto a receiving substrate, which will further improve the original pixel resolution and avoid repetitive optical damage to QDs during the patterning process. Consequently, various QD patterns can be fabricated in this work, including perovskite quantum dot (PQD) patterns with a pixel resolution of up to 669 pixels per inch (ppi) and a maximum thickness of up to 19.74 μm, a wafer-scale high-resolution PQD pattern with sufficient thickness on a flexible substrate, and a dual-color pattern comprising green PQDs and red CdSe QDs. Furthermore, these fabricated QD films with a thickness of over 10 μm show improved color conversion when integrated onto a blue micro-LED, revealing the potential of our technique for full-color micro-LED displays.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04862D
Albumin nanoparticles (NPs) and PEGylated liposomes have garnered tremendous interest as therapeutic drug carriers due to their unique physicochemical properties. These unique properties also have significant effects on the composition and structure of the protein corona formed around these NPs in a biological environment. Herein, protein corona formation on albumin NPs and liposomes was simultaneously evaluated through in vitro and simulation studies. The sizes of both types of NPs increased with more negatively charged interfaces upon being introduced into fetal bovine serum. Gel electrophoresis and label-free quantitative proteomics were performed to identify proteins recruited to the hard corona, and fewer proteins were found in albumin NPs than in liposomes, which is in accordance with isothermal titration calorimetry. The cellular uptake efficiency of the two NPs significantly differed in different serum concentrations, which was further scrutinized by loading an anticancer compound into albumin NPs. The presence of the hard protein corona increased the cellular uptake of albumin NPs in comparison with liposomes. In our simulation study, a specific receptor present in the membrane was greatly attracted to the albumin–apolipoprotein E complex. Overall, this study not only evaluated protein corona formation on albumin NPs, but also made promising advancements toward albumin- and liposome-based therapeutic systems.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03166G
Two-dimensional (2D) ferroelectric semiconductors, such as α-In2Se3 with switchable spontaneous polarization and superior optoelectronic properties, exhibit large potential for functional device applications. The electric transport properties and device performance of 2D α-In2Se3 are strongly sensitive to the ferroelectric domain structures and polarization textures, but they are rarely explored at the atomic scale. Herein, by a combination of first-principles calculations and a developed domain switching theory, we report the domain nucleation kinetics and polarization-texture dependent electronic properties in α-In2Se3 ferroelectrics. Our calculated results reveal that the reversed domains characterized by armchair boundaries tend to form triangular or stripped shape. The energy barrier for propagating domain boundaries is ∼1.42 eV and can be reduced by loading external electric field, which is responsible for driving the evolution of domain structures. Moreover, the domain switching leads to notable changes in the band gap and carrier spatial distribution of α-In2Se3 monolayer, resulting in higher electric resistance of multi-polarization domain structures than that of single-polarization state. The domain structures of multilayer α-In2Se3 follow a layer-by-layer switching mechanism, which causes the transition of electronic structures from self-doped p–n junctions to type-II semiconductor homojunctions. This study not only provides an in-depth insight into the domain switching mechanisms of α-In2Se3 but also opens up the possibility to tailor their electronic and transport properties.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04741E
Topological insulators (TIs) are a new type of Dirac material that possess unique electrical and optical properties, enabling the generation of surface plasmons over an extensive spectral range with promising applications in functional devices. Herein, we fabricated antimony telluride (Sb2Te3) TI nanoparticles by using magnetron sputtering and focused ion beam (FIB) lithography techniques, and experimentally demonstrated high-performance refractive index nanosensing. We find that the Sb2Te3 TI nanoparticles can support the excitation of localized surface plasmon resonance (LSPR), which depends on the dimensions of the TI nanoparticle. TI-based LSPR can contribute to the nanoscale sensing of the surrounding refractive index with a high sensitivity of 443 nm RIU−1, which is comparable to that of plasmonic sensors based on metallic nanoparticles. The experimental results are in excellent agreement with finite-difference time-domain (FDTD) numerical simulations. This work will pave a new way to explore TI optical properties and applications in nanophotonic devices, especially plasmonic nanosensors.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR02196C
Reported herein is the facial synthesis, molecular structure, and catalysis of a Pt/Ag nanocluster costabilized by organic ligands of phosphines and inorganic ligands of chlorides. The nanocluster with molecular formula of [PtAg18(dppp)6Cl8](SbF6)2 has been obtained facilely by the one pot method. The structure of the cluster could be anatomized as the stabilizaiton of PtAg12-centered icosahedral core by the metalloligand of dppp-Ag–Cl, in which Cl− not only caps the surface Ag atoms but also binds the core and surface motifs. Featuring eight free electrons in its structure, the cluster exhibits high stability. More interestingly, the exposure of surface metal sites endows the cluster with counterintutively high catalytic activity in hydrogenation reactions.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR05077G
For organic solar cells (OSCs), obtaining a high open circuit voltage (VOC) is often accompanied by the sacrifice of the circuit current density (JSC) and filling factor (FF), and it is difficult to strike a balance between VOC and JSC × FF. The trade-off of these parameters is often the critical factor limiting the improvement of the power conversion efficiency (PCE). Extended backbone conjugation and side chain engineering of non-fullerene acceptors (NFAs) are effective strategies to optimize the performance of OSCs. Herein, based on the quinoxaline central core and branched alkyl chains at the β position of the thiophene unit, we designed and synthesized three NFAs with different sized cores. Interestingly, Qx-BO-3 with a smaller central core showed better planarity and more appropriate crystallinity. As a result, PM6:Qx-BO-3-based devices obtained more suitable phase separation, more efficient exciton dissociation, and charge transport properties. Therefore, the OSCs based on PM6:Qx-BO-3 yielded an outstanding PCE of 17.03%, significantly higher than the devices based on PM6:Qx-BO-1 (10.57%) and PM6:Qx-BO-2 (11.34%) although the latter two devices have lower VOC losses. These results indicated that fine-tuning the central core size can effectively optimize the molecular geometry of NFAs and the film morphology of OSCs. This work provides an effective method for designing high-performance NFA-OSCs with high VOCs.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03366J
Three-dimensional (3D) photonic crystals with complete photonic band gap (PBG) are fascinating due to the possibility of controlling light in all directions. Realizing such photonic crystals is nontrivial due to symmetry requirements and associated fabrication challenges. Liquid crystalline cubic blue phases (BPs) are soft 3D photonic crystals with an incomplete PBG due to the low refractive index contrast (<0.1). The present work attempts to drive a cubic BP towards a complete PBG via a simple approach of high refractive index nanoparticle-doping. The photonic band diagrams and reflection spectra of the nanoparticle-doped BP simulated using the finite element method show an increased PBG width, a parameter that quantifies the complete PBG. The reflection spectra obtained from UV-Vis-NIR spectroscopy show an increase (by a factor of >2) in PBG width for the nanoparticle-doped BP, validating the simulations. The findings are explained based on increased refractive index contrast (∼1.4) due to the nanoparticles getting trapped in the cores of disclination lines that make up the BP lattice. The simulations also indicate effective confinement of electric field eigenmodes in the nanoparticle-doped BP leading to high attenuation of the incident light. Further, the iso-frequency contours extracted from the band diagrams exhibit self-collimation and negative refraction of light.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04062C
Superhydrophobic surfaces have attracted broad attention because of their unique water repellency but are restricted by poor wear resistance, weak adhesion to the substrate, and complex fabrication processes. Herein, a double-layer coating strategy consisting of the amino fluorine–silicone resin/epoxy resin (AFSR/EP) system is created. The system features a high hardness and transparent hydrophobic interface adhesive layer through the amine–epoxy “click” chemical reaction. The environmentally friendly resin system and low-cost nano-silica particles (n-SiO2) are composited and sprayed onto the substrate surface to form a superhydrophobic layer with outstanding robustness and excellent environmental stability. The prepared AFSR/EP@n-SiO2 composite coatings have a water contact angle of 161.1° and a sliding angle of 3.4°, demonstrating high superhydrophobic properties. Benefitting from the complementary advantages of silicone/epoxy resin, the prepared composite coatings maintain remarkable water repellency after various harsh environmental tests, including cyclic mechanical abrasion and tape-stripping, acid–base (pH 1 and pH 14) treatment, 10 wt% NaCl (pH 7) salt solution immersion, temperature treatment, knife scratching, and long-term ultraviolet radiation treatment, showing reinforced mechanical robustness and durable anti-corrosion stability. Notably, surface hardness of 5H and optical transparency over 80% can be achieved. The simple method offers a novel approach for the large-scale preparation of multifunctional superhydrophobic coatings.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04584F
Thermoelectrics are a class of materials that provide interconversion between heat and electricity, with desirable traits such as low thermal conductivity and low electrical resistivity. AgSbTe2 has emerged as one of the leading materials in recent years due to its ultra-low thermal conductivity. However, one major hindrance in undoped AgSbTe2 is its high electrical resistivity and low Seebeck coefficient due to the presence of Ag2Te nanoprecipitates. In this work, we leverage on the combination of an off-stoichiometric composition and a non-equilibrium process to simultaneously enhance the properties of AgSbTe2 and its thermoelectric device performance. Microscopically, the Ag2Te-deficient starting composition combined with a non-equilibrium thermal process suppresses the Ag2Te nanoprecipitates in the material. In addition, it is evident from the density functional theory (DFT) electronic structure that Ag2Te deficiency results in a smaller lattice and higher density-of-states near the Fermi level, which simultaneously lower the electrical resistivity and increase the Seebeck coefficient. As a result, zT as high as 1.7 was achieved at 573 K. Additionally, when combined with a high room temperature zT of 0.75, a power conversion efficiency of 7.3% was achieved at a ΔT of 290 K. Crucially, the strategy in this work can inspire application in other ABX2 material systems to achieve improved thermoelectric performances.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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工程技术1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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6.00 | 137 | Science Citation Index Science Citation Index Expanded | Not |
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